molecular formula C16H16N6OS B6533443 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 1060185-08-1

2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B6533443
CAS No.: 1060185-08-1
M. Wt: 340.4 g/mol
InChI Key: AMWBESJUNZGLLK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a triazolo[4,5-d]pyrimidine core substituted with a methyl group at position 3 and a sulfanyl (-S-) linker at position 5. The sulfanyl group bridges the triazolo-pyrimidine moiety to a tetrahydroquinoline-derived ketone fragment.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c1-21-15-14(19-20-21)16(18-10-17-15)24-9-13(23)22-8-4-6-11-5-2-3-7-12(11)22/h2-3,5,7,10H,4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWBESJUNZGLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)N3CCCC4=CC=CC=C43)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Features

The compound’s closest analogs share the triazolo-pyrimidine core but differ in substituents and linkage chemistry. Below is a comparative analysis:

Compound Name Core Structure Substituents/Linkage Key Functional Differences Potential Applications
Target Compound : 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Triazolo[4,5-d]pyrimidine - 3-methyl group
- Sulfanyl (-S-) linker to tetrahydroquinolin-1-yl ketone
Sulfanyl linkage enhances lipophilicity; tetrahydroquinoline introduces basicity and hydrogen-bonding capacity. Kinase inhibitors, antiviral agents (speculative) .
Analog 1 : 1-[3-[(3-methyl-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]ethanone () Triazolo[4,5-d]pyrimidine - 3-methyl group
- Amino (-NH-) linker to acetylphenyl group
Amino linker increases polarity; acetylphenyl group may reduce metabolic stability compared to tetrahydroquinoline. Anticancer agents (e.g., kinase inhibition) .
Analog 2 : 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives () Pyrazole - Amino/hydroxy substituents
- Thiophene or ester-linked side chains
Pyrazole core lacks the fused triazolo-pyrimidine system, reducing nucleotide mimicry. Antimicrobial or antidiabetic agents (reported in ).

Functional and Pharmacological Insights

Triazolo-Pyrimidine vs. In contrast, pyrazole derivatives (e.g., ) exhibit broader but less specific bioactivity . The sulfanyl linker in the target compound likely enhances metabolic stability compared to the amino linker in Analog 1, as thioethers are less prone to oxidative degradation than amines .

Substituent Effects: The tetrahydroquinoline moiety in the target compound introduces a rigid, bicyclic structure that may improve binding affinity to hydrophobic enzyme pockets. Analog 1’s acetylphenyl group offers planar aromaticity but less conformational rigidity . Methyl substitution at position 3 of the triazolo-pyrimidine core is conserved in both the target compound and Analog 1, suggesting its role in steric shielding or π-π stacking interactions .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 7-mercapto-triazolo-pyrimidine precursor with a tetrahydroquinoline ketone, analogous to methods in for thioether formation . Analog 1’s amino linkage () may require milder conditions, such as Buchwald-Hartwig amination, but could face challenges in regioselectivity .

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